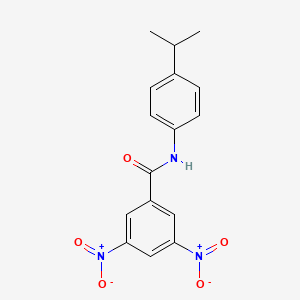

![molecular formula C22H18N4O2 B4617812 6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)

6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic quinones involves strategic oxidations and the formation of key intermediate amines through methods such as Fischer's indolic reaction, followed by nucleophilic substitution reactions. For example, Helissey et al. (1987) describe the synthesis of quinoline derivatives using Fremy's salt for oxidation, which could be analogous to the synthesis of the target compound (Helissey et al., 1987).

Molecular Structure Analysis

The molecular structure of similar compounds, such as pyrrolo[3,4-g]quinoxaline derivatives, demonstrates significant electron-deficiency due to the presence of strong electron-withdrawing groups. This feature enhances intramolecular charge transfer, a property likely shared by our target molecule, affecting its reactivity and physical properties (Xiaofeng Xu et al., 2015).

Chemical Reactions and Properties

Pyrroloquinoline and indoloquinoline derivatives have shown a range of reactions including cyclocondensation and oxidative annulation, leading to products with varying cytotoxic activities. These reactions underscore the chemical versatility of quinoline-based compounds, suggesting that our target molecule may undergo similar transformative reactions with potential biological relevance (P. Helissey et al., 1987).

Physical Properties Analysis

The physical properties of related compounds can be inferred from their structural characteristics. The electron-deficient nature of the pyrrolo[3,4-g]quinoxaline derivatives, for instance, results in deep-lying highest occupied molecular orbital (HOMO) levels and distinct absorption spectra. Such properties are likely to be mirrored in the target compound, affecting its solubility, stability, and optical properties (Xiaofeng Xu et al., 2015).

Chemical Properties Analysis

The reactivity of the compound can be anticipated by examining similar molecules, which engage in a variety of chemical reactions including nucleophilic substitutions and cyclocondensations. These reactions are crucial for the synthesis of complex quinoline derivatives, indicating that our target compound possesses reactive sites that facilitate its participation in diverse chemical transformations (P. Helissey et al., 1987).

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research has been conducted on synthesizing heterocyclic quinones, including the synthesis and anti-neoplastic evaluation of derivatives that show promising cytotoxicity for cancer cell lines but lacked activity in vivo for specific leukemia models. This demonstrates the compound's potential in cancer research and drug design (Helissey et al., 1987).

Photovoltaic Materials

Studies on pyrrolo[3,4-g]quinoxaline-6,8-dione-based conjugated copolymers have shown significant potential in bulk heterojunction solar cells, highlighting the role of such compounds in enhancing intramolecular charge transfer, thus achieving high open-circuit voltages and improving power conversion efficiency (Xu et al., 2015).

Medicinal Chemistry

The synthesis of related heterocyclic compounds has shown varied biological activities. For instance, studies have explored the covalent addition of substrates to quinone cofactors, indicating these compounds' relevance in understanding enzyme mechanisms and developing enzyme inhibitors (Dekker et al., 1982). Moreover, synthesis methods leading to compounds with moderate cytotoxic activity on certain cell lines provide insights into potential therapeutic applications (Helissey et al., 1987).

Propriétés

IUPAC Name |

9,12,14-trimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-13-18-20-17(21(27)25(3)22(28)24(20)2)19(14-9-5-4-6-10-14)26(18)16-12-8-7-11-15(16)23-13/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZROBFBOIISCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N3C1=C4C(=C3C5=CC=CC=C5)C(=O)N(C(=O)N4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4617731.png)

![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)

![1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)

![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)

![1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4617762.png)

![4-(acetylamino)phenyl [5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4617766.png)

![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide](/img/structure/B4617790.png)

![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617804.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617818.png)

![N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride](/img/structure/B4617827.png)